

An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide

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Compound of Interest

Compound Name: *N-ethyl-2-oxo-2-phenylacetamide*

Cat. No.: B3151275

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CAS Number: 70817-57-1

This technical guide provides a comprehensive overview of **N-ethyl-2-oxo-2-phenylacetamide**, a member of the α -ketoamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

N-ethyl-2-oxo-2-phenylacetamide is a small molecule with the molecular formula $C_{10}H_{11}NO_2$. As an α -ketoamide, its structure is characterized by an amide group directly attached to a ketone, a feature that imparts unique electronic properties and reactivity. This structural motif is of significant interest in medicinal chemistry due to its potential to act as a covalent inhibitor of enzymes, particularly proteases.

Table 1: Physicochemical Properties of **N-ethyl-2-oxo-2-phenylacetamide**

Property	Value	Source
CAS Number	70817-57-1	[1]
Molecular Formula	$C_{10}H_{11}NO_2$	[2]
Molecular Weight	177.20 g/mol	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N-ethyl-2-oxo-2-phenylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ^1H NMR Spectroscopic Data for **N-ethyl-2-oxo-2-phenylacetamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Table 3: ^{13}C NMR Spectroscopic Data for **N-ethyl-2-oxo-2-phenylacetamide**

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Note: While a supplementary document from the Royal Society of Chemistry containing the NMR spectra was identified, the specific peak data was not retrievable in the provided search snippets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for **N-ethyl-2-oxo-2-phenylacetamide** would include:

- N-H stretch: A moderate to strong band around 3300 cm^{-1} .
- C-H stretch (aromatic and aliphatic): Bands in the region of $3100\text{-}2850\text{ cm}^{-1}$.

- C=O stretch (ketone and amide): Strong bands in the region of 1700-1650 cm^{-1} . The presence of two carbonyl groups may result in two distinct peaks or a broadened peak.
- C=C stretch (aromatic): Bands in the 1600-1450 cm^{-1} region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-monosubstituted 2-phenylacetamides typically shows fragmentation patterns involving cleavage of the bond alpha to the carbonyl group. For **N-ethyl-2-oxo-2-phenylacetamide**, characteristic fragments would be expected from the loss of the ethyl group and subsequent fragmentation of the phenylacetamide core.[\[3\]](#)

Synthesis of N-ethyl-2-oxo-2-phenylacetamide

The synthesis of **N-ethyl-2-oxo-2-phenylacetamide** and related N-substituted phenylglyoxamides is most commonly achieved through the condensation of phenylglyoxylic acid with the corresponding amine.[\[4\]](#)[\[5\]](#)

General Experimental Protocol

The following is a representative protocol adapted from the synthesis of a similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide.[\[5\]](#)

Materials:

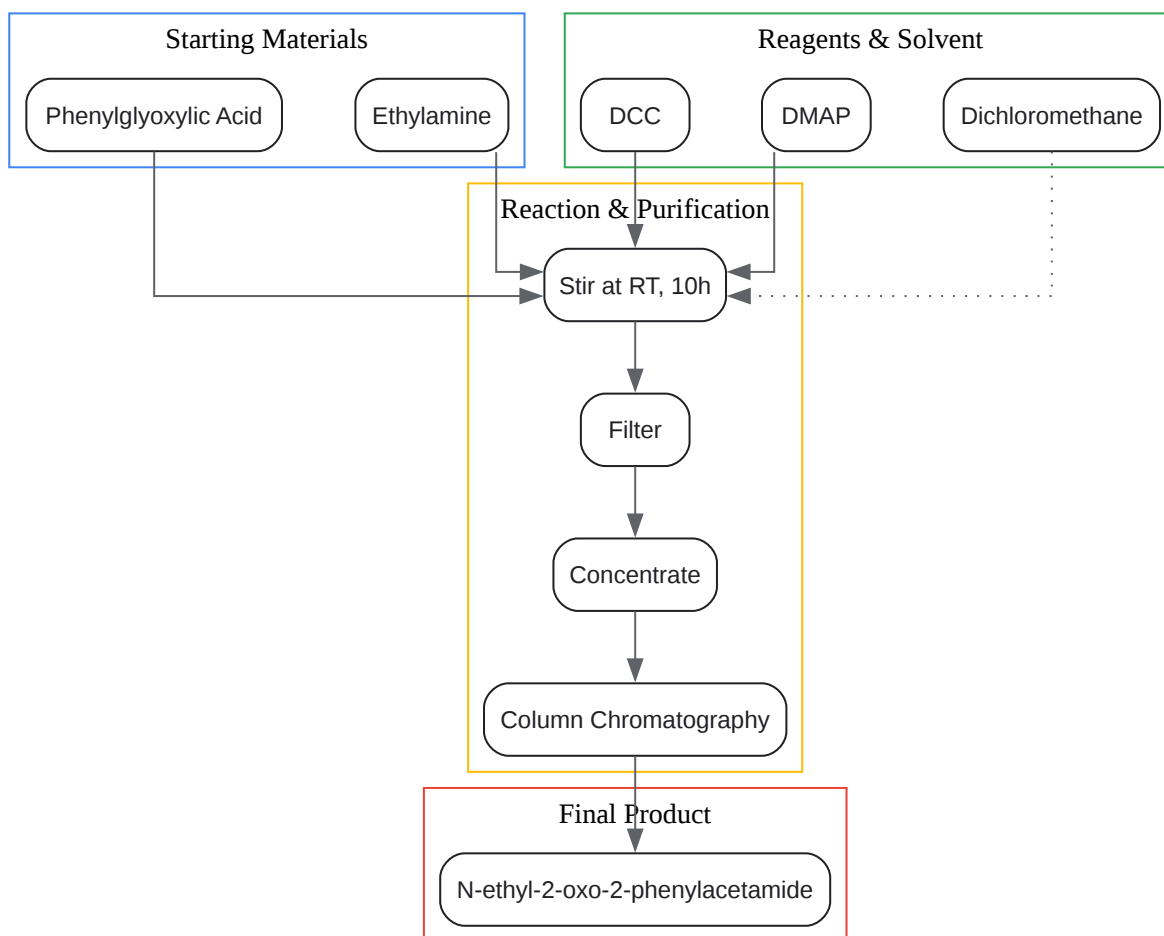
- Phenylglyoxylic acid
- Ethylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Ethyl acetate

- Hexane

Procedure:

- To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.
- Stir the reaction mixture at room temperature for 10 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford **N-ethyl-2-oxo-2-phenylacetamide**.

Below is a graphical representation of the synthesis workflow.



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Fig. 1: Synthesis workflow for **N-ethyl-2-oxo-2-phenylacetamide**.

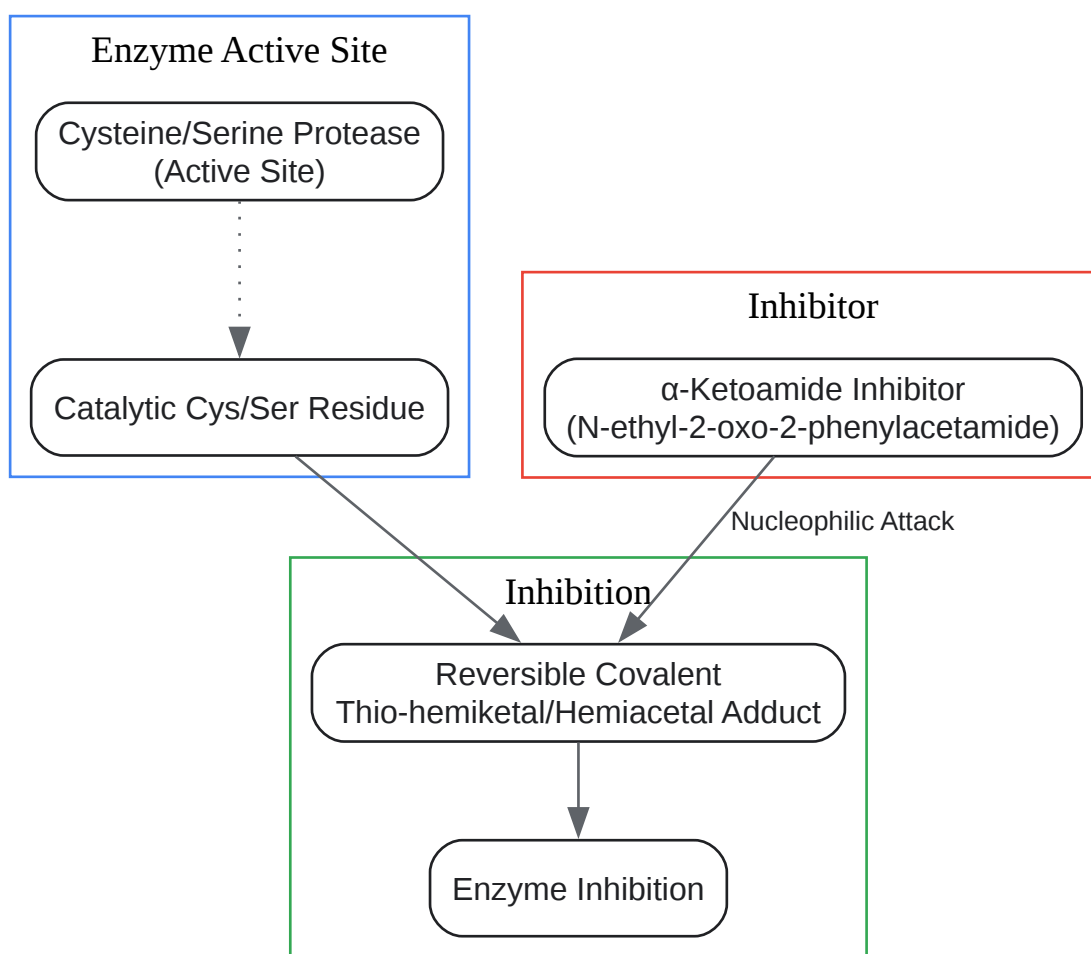
Biological Activity and Mechanism of Action

While specific quantitative biological data for **N-ethyl-2-oxo-2-phenylacetamide** is not readily available in the public domain, the α -ketoamide functional group is a well-established pharmacophore in drug discovery, particularly for enzyme inhibitors.

Role as a Protease Inhibitor

α -Ketoamides are known to be effective inhibitors of serine and cysteine proteases.[6][7] The electrophilic nature of the ketone carbonyl allows for nucleophilic attack by the catalytic serine or cysteine residue in the enzyme's active site. This forms a reversible covalent thio-hemiketal or hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis. [6]

The general mechanism of inhibition is depicted in the following signaling pathway diagram.



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